molecular formula C9H5F3N4O2 B2988370 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 122890-62-4

2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No. B2988370
CAS RN: 122890-62-4
M. Wt: 258.16
InChI Key: LBJPCJUFGUKWIX-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine, also known as NTP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of pyrazole-based compounds and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including protein kinases and phosphodiesterases. This compound has also been shown to modulate the activity of various ion channels and receptors.
Biochemical and Physiological Effects:
2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has been shown to exhibit various biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy. It has also been shown to modulate the activity of neurotransmitters and has been studied for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine in lab experiments include its unique properties, such as its ability to inhibit various enzymes and modulate the activity of ion channels and receptors. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine. One potential direction is the further study of its potential use in cancer therapy, including the development of new drugs based on this compound. Another potential direction is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine involves the reaction between 2-chloro-5-trifluoromethylpyridine and 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-2-8(13-3-6)15-5-7(4-14-15)16(17)18/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJPCJUFGUKWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

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